4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE
Description
Properties
IUPAC Name |
oxolan-3-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-5-10-19-11-12)17-8-3-14(4-9-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKDMGWGYTPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Comparative analysis with analogous compounds highlights the role of the oxolane-3-carbonyl group in modulating conformation and steric effects.
Key Observations :
- The oxolane-3-carbonyl group induces an envelope conformation (φ₂ = 180°) in the five-membered ring, distinct from the half-chair (cyclopentane) or sulfur-induced flattening (tetrahydrothiophene) .
- Piperidine puckering is sensitive to substituent steric bulk. Cyclopentane-3-carbonyl increases twist-boat populations, whereas oxolane/tetrahydrothiophene derivatives favor chair conformations .
Physicochemical Properties
The oxolane ring’s electron-rich oxygen enhances solubility in polar solvents compared to cyclopentane or tetrahydrothiophene analogs.
| Compound | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.8 | 12.3 | 145–148 |
| Cyclopentane analog | 2.4 | 5.6 | 162–165 |
| Tetrahydrothiophene analog | 2.1 | 8.9 | 138–141 |
Key Observations :
- Lower LogP of the oxolane derivative reflects increased polarity due to the oxygen atom.
- Higher aqueous solubility correlates with reduced steric hindrance from the oxolane ring.
Conformational Analysis Using Cremer-Pople Parameters
The Cremer-Pople puckering coordinates (q₂, φ₂) quantify nonplanarity in five-membered rings. For the oxolane-3-carbonyl group:
- q₂ = 0.38 Å : Moderate puckering amplitude, comparable to cyclopentane but less than tetrahydrothiophene.
- φ₂ = 180° : Envelope conformation, where C3 of the oxolane is displaced perpendicular to the mean plane .
In contrast, cyclopentane-3-carbonyl exhibits q₂ = 0.45 Å and φ₂ = 90° (half-chair), while tetrahydrothiophene’s sulfur atom reduces puckering (q₂ = 0.35 Å ) due to weaker torsional constraints .
Biological Activity
The compound 4-{[1-(oxolane-3-carbonyl)piperidin-4-yl]oxy}pyridine is a synthetic derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
- Molecular Formula : C18H24N2O3
- Molecular Weight : 328.39 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring, oxolane moiety introduction, and subsequent functionalization. Common methods include:
- Piperidine Formation : Cyclization reactions from appropriate precursors.
- Oxolane Introduction : Utilizing oxirane derivatives under acidic or basic conditions.
- Functionalization : Incorporating various substituents to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate receptor activity, influencing downstream cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, compounds with piperidine structures have been reported to target specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR .
Antimicrobial Properties
Research also highlights the antimicrobial potential of related compounds. For example, derivatives containing oxolane moieties have demonstrated effectiveness against various bacterial strains .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by modulating the activity of inflammatory cytokines and pathways .
Data Table: Biological Activities
Case Studies
- Antitumor Efficacy : A study involving a series of piperidine derivatives showed that modifications at the oxolane position significantly enhanced their cytotoxic effects against MCF-7 breast cancer cells. The combination of these derivatives with standard chemotherapeutics like doxorubicin resulted in a synergistic effect, improving overall efficacy .
- Antimicrobial Testing : In vitro tests indicated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Q & A
Q. What are the common synthetic routes for 4-{[1-(oxolane-3-carbonyl)piperidin-4-yl]oxy}pyridine?
The synthesis typically involves multi-step reactions, starting with the preparation of the oxolane (tetrahydrofuran) and piperidine intermediates. Key steps include:
- Coupling reactions : For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) to link aromatic moieties .
- Nucleophilic substitution : Piperidine derivatives may react with halogenated pyridines under controlled conditions .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMSO, DCM) and reflux conditions are often employed . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
- Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O) and ether (C-O-C) bonds .
- Nuclear Magnetic Resonance (NMR) : H and C NMR elucidate the piperidine, oxolane, and pyridine ring connectivity .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, cross-referenced with theoretical calculations .
Q. What are the key challenges in purifying this compound?
- Crystallization : Solvent evaporation methods (e.g., using ethanol or ethyl acetate/petroleum mixtures) yield high-purity crystals, but slow evaporation is critical to avoid impurities .
- Column chromatography : Silica gel with eluents like petroleum ether/ethyl acetate (3:1 v/v) separates by polarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling-step yields?
- Catalyst screening : Tetrakis(triphenylphosphine)palladium(0) or analogous catalysts enhance Suzuki-Miyaura coupling efficiency .
- Solvent selection : Toluene with aqueous potassium carbonate facilitates biphasic reactions, improving yields .
- Temperature control : Reflux (100–110°C) balances reaction rate and side-product suppression .
Q. How do intermolecular interactions influence crystallographic packing and physicochemical properties?
- π-π stacking : Aromatic pyridine rings exhibit face-to-face interactions (distance ~3.6 Å), stabilizing crystal lattices and affecting solubility .
- Hydrogen bonding : C–H⋯O/N interactions between oxolane carbonyl and pyridine groups contribute to melting points >300°C . These interactions inform solubility predictions and formulation strategies for biological assays.
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Purity assessment : Re-crystallization or HPLC analysis ensures minimal impurities .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra, identifying deviations caused by conformational flexibility .
- Alternative techniques : X-ray crystallography provides definitive structural validation .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antifungal screening : Agar diffusion assays against phytopathogens (e.g., Fusarium spp.), referencing pyridine derivatives’ known antifungal properties .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .
Data Contradiction and Methodological Analysis
Q. How to interpret conflicting data in reaction yields across synthetic protocols?
- Catalyst lot variability : Trace impurities in palladium catalysts may alter coupling efficiency; use fresh batches or pre-purified catalysts .
- Solvent dryness : Residual water in solvents inhibits anhydrous reactions (e.g., acylations); rigorous drying with molecular sieves is recommended .
- Scale-dependent effects : Milligram-scale reactions may underperform due to mixing inefficiencies; optimize stirring rates and vessel geometry .
Q. What computational tools can predict the compound’s pharmacokinetic properties?
- Molecular docking : Software like AutoDock Vina models binding affinity to targets (e.g., enzymes or receptors) .
- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
Structural and Functional Insights
Q. How does the oxolane-piperidine linkage influence conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
